molecular formula C23H27N3O7 B5239948 4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate CAS No. 5845-98-7

4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate

Cat. No.: B5239948
CAS No.: 5845-98-7
M. Wt: 457.5 g/mol
InChI Key: YBPLJULIMDRHCM-UHFFFAOYSA-N
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Description

4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrobenzyl group, a benzyloxycarbonyl group, and valylalaninate moiety. The presence of these functional groups makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate typically involves multiple steps, starting with the preparation of the individual components. The nitrobenzyl group can be introduced through nitration reactions, while the benzyloxycarbonyl group is often added via carbamate formation. The valylalaninate moiety is synthesized through peptide coupling reactions.

    Nitration Reaction:

    Carbamate Formation: The benzyloxycarbonyl group is introduced by reacting benzyl chloroformate with an amine under basic conditions.

    Peptide Coupling: The valylalaninate moiety is formed by coupling valine and alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The use of protective groups and purification techniques such as chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamates, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a prodrug or drug delivery system due to its ability to release active compounds under specific conditions.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate involves the release of active compounds through enzymatic or chemical cleavage of the benzyloxycarbonyl group. This process can target specific molecular pathways and enzymes, making it useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrobenzyl N-[(benzyloxy)carbonyl]glycylalaninate
  • 4-nitrobenzyl N-[(benzyloxy)carbonyl]valylglycinate
  • 4-nitrobenzyl N-[(benzyloxy)carbonyl]leucylalaninate

Uniqueness

4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of the valylalaninate moiety differentiates it from other similar compounds, offering unique applications in peptide synthesis and drug development.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-15(2)20(25-23(29)33-14-17-7-5-4-6-8-17)21(27)24-16(3)22(28)32-13-18-9-11-19(12-10-18)26(30)31/h4-12,15-16,20H,13-14H2,1-3H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPLJULIMDRHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386783
Record name CBMicro_049282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-98-7
Record name CBMicro_049282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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